molecular formula C15H13N3O2 B2384784 (E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid CAS No. 956453-33-1

(E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid

Cat. No.: B2384784
CAS No.: 956453-33-1
M. Wt: 267.288
InChI Key: HIDLBQLEFFEYGZ-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid is a valuable chemical intermediate in medicinal and agricultural chemistry research. This compound belongs to a class of cyanoacrylate derivatives that have received significant attention for their physical and biological properties . Its core structure integrates a cyanoacrylic acid moiety with a 3,5-dimethyl-1-phenylpyrazole ring, a framework known to be versatile in organic synthesis . In scientific studies, related cyanoacrylates have been investigated as potential inhibitors for photosystem II (PSII), disrupting photosynthetic electron transport, which positions them as compounds of interest for herbicide research . Furthermore, the 3-aminoacrylate scaffold can serve as a precursor for hydrogenation into β-amino acid derivatives, which are important components of biologically active peptides and various pharmaceutical compounds . The pyrazole core is a privileged structure in drug discovery, often associated with a range of biological activities. As a building block, this compound enables researchers to explore novel synthetic pathways and develop new molecules for application in life sciences and materials research .

Properties

IUPAC Name

(E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-14(8-12(9-16)15(19)20)11(2)18(17-10)13-6-4-3-5-7-13/h3-8H,1-2H3,(H,19,20)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDLBQLEFFEYGZ-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole with cyanoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The pyrazole ring and its substituents critically differentiate this compound from similar cyanoacrylic acids. Below is a comparative analysis:

Compound Name Substituent at β-Position Melting Point (°C) Key Functional Groups
Target Compound 3,5-Dimethyl-1-phenylpyrazol-4-yl Not reported Cyano, propenoic acid, pyrazole
(E)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid (CHC) 4-Hydroxyphenyl Not reported Cyano, propenoic acid, phenol
E-4d 1-(6-Chloro-3-pyridazinyl)-3,5-dimethylpyrazol-4-yl 187–189 Propenoic acid, pyridazine
E-4b 1-(1,2,4-Triazolo[4,3-b]pyridazin-6-yl)-3,5-dimethylpyrazol-4-yl 253–255 Propenoic acid, triazolopyridazine

Observations :

  • Pyrazole vs. Phenol: The target compound’s pyrazole ring increases aromaticity and steric bulk compared to CHC’s hydroxyphenyl group.
  • Heterocyclic Modifications : Derivatives like E-4d and E-4b incorporate fused heterocycles (pyridazine, triazolopyridazine), leading to higher melting points (>250°C) due to stronger intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
  • Cyanide Group: Common to all compounds, the cyano group stabilizes the α,β-unsaturated system and may participate in dipole-dipole interactions or act as a hydrogen-bond acceptor .

Key Reaction Variables :

  • Solvent: 1,4-Dioxane or ethanol/DMF mixtures are common, influencing reaction kinetics and crystallinity .
  • Catalyst : Triethylamine is frequently employed to deprotonate reactants and drive condensation .

Crystallographic and Structural Validation

Crystal structures of related compounds (e.g., E-4d, E-4b) have been resolved using SHELXL and validated via hydrogen-bonding analysis (e.g., graph set analysis) . The target compound’s structure would require similar validation to confirm stereochemistry and intermolecular interactions, particularly the (E)-configuration of the propenoic acid moiety .

Biological Activity

(E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyano group and a substituted pyrazole ring, contributes to its diverse biological activities, including anti-inflammatory and anticancer properties.

  • Molecular Formula: C18H18N4O
  • Molecular Weight: Approximately 256.30 g/mol
  • Structural Features:
    • Cyano group
    • Prop-2-enoic acid moiety
    • Substituted pyrazole ring

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. These effects are likely due to its ability to inhibit specific enzymes and receptors involved in inflammatory pathways. For instance, studies have shown that compounds with similar pyrazole structures can effectively reduce inflammation markers in vitro and in vivo models .

2. Anticancer Activity

The compound has also demonstrated promising anticancer properties. In various studies, it has been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways. For example, a study comparing the cytotoxic effects of related compounds revealed that derivatives of pyrazole exhibited significant activity against liver and lung carcinoma cell lines, with IC50 values indicating potent efficacy .

The biological activity of this compound is believed to stem from its interaction with molecular targets involved in cell signaling pathways. This includes the inhibition of key enzymes that play roles in inflammation and cancer progression. The compound may disrupt the activity of these enzymes or receptors, leading to decreased cell proliferation and reduced inflammatory responses.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
1-(3,5-Dimethylphenyl)-3-(4-cyanophenyl)propaneContains phenyl and cyano groupsDifferent substitution pattern
3-(4-Cyanophenyl)-1H-pyrazoleSimilar pyrazole structureLacks the propene moiety
4-Amino-N-(3,5-dimethylphenyl)benzamideContains amine instead of cyanoDifferent functional group

This table highlights how this compound stands out due to its specific combination of functional groups that contribute to its distinct biological activity.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects against various carcinoma cell lines, (E)-2-cyano derivatives showed significant inhibition compared to standard chemotherapeutics like Cisplatin .
  • Inflammation Models : Animal models treated with this compound demonstrated reduced levels of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyrazole precursors with cyanoacrylic acid derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance reactivity .
  • Temperature control : Reflux conditions (~80°C) optimize intermediate formation while minimizing side reactions .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the final product .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to characterize the structure and confirm the E-configuration of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The E-configuration is confirmed by coupling constants (J = 12–16 Hz) between the α,β-unsaturated protons. Pyrazole ring protons (3,5-dimethyl groups) appear as singlets at δ 2.1–2.5 ppm .
  • IR spectroscopy : The cyano group (C≡N) exhibits a sharp peak at ~2200 cm⁻¹, while the carboxylic acid (COOH) shows a broad O–H stretch at ~2500–3300 cm⁻¹ .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to simulate NMR/IR spectra. Discrepancies may arise from solvent effects or conformational flexibility .
  • Experimental adjustments : Re-measure spectra under controlled conditions (e.g., deuterated solvents, standardized concentration) .
  • Dynamic NMR : For flexible moieties (e.g., pyrazole substituents), variable-temperature NMR can detect rotational barriers or tautomerism .

Q. How can X-ray crystallography and SHELX refinement protocols be employed to determine the absolute configuration and assess potential polymorphism?

  • Methodological Answer :

  • Crystallization : Use slow evaporation (e.g., ethyl acetate/hexane) to grow single crystals. Diffraction data collected at 100 K minimizes thermal motion artifacts .
  • SHELXL refinement : Apply restraints for disordered groups (e.g., methyl substituents) and validate using R-factors (<5% for high-resolution data). The Flack parameter confirms absolute configuration .
  • Polymorphism screening : Test multiple solvents and crystallization temperatures to identify polymorphic forms .

Q. What strategies are effective for elucidating the biological interaction mechanisms of this compound, particularly its potential as a kinase inhibitor or GPCR modulator?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like G-protein-coupled receptors (GPCRs) or kinases. Focus on the pyrazole and cyanoacrylic acid moieties for hydrogen bonding/π-π interactions .
  • In vitro assays : Pair docking results with enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) .
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., replacing dimethyl groups with halogens) to identify critical pharmacophores .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data for this compound across different studies?

  • Methodological Answer :

  • Standardized protocols : Replicate experiments under identical conditions (pH, solvent, temperature). For example, stability under acidic/basic conditions correlates with hydrolysis of the cyano group .
  • Analytical validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify degradation products .
  • Environmental controls : Ensure inert atmospheres (N₂/Ar) during storage to prevent oxidation .

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